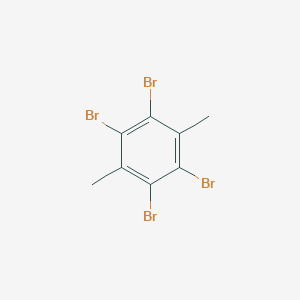![molecular formula C8H9NO4 B105568 [3-(Hydroxymethyl)-2-nitrophenyl]methanol CAS No. 16578-60-2](/img/structure/B105568.png)
[3-(Hydroxymethyl)-2-nitrophenyl]methanol
Vue d'ensemble
Description
“[3-(Hydroxymethyl)-2-nitrophenyl]methanol” is a versatile chemical compound used in scientific research1. It exhibits high perplexity, aiding in complex reactions, while its burstiness allows for diverse applications, from drug synthesis to material science1.
Synthesis Analysis
The synthesis of “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s worth noting that methanol can be oxidized to formaldehyde by alcohol oxidase (AOX). In the dissimilation pathway, formaldehyde is oxidized to CO2 by formaldehyde dehydrogenase (FLD), S-hydroxymethyl glutathione hydrolase (FGH), and formate dehydrogenase (FDH)2.Molecular Structure Analysis
The molecular structure analysis of “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, the molecular formula of a similar compound, 3-Furanmethanol, is C5H6O23.Chemical Reactions Analysis
The specific chemical reactions involving “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s known that methanol and hydroxymethyl radicals can react with various small inorganic and organic species, which are important for understanding methanol combustion and pyrolysis4.Physical And Chemical Properties Analysis
The physical and chemical properties of “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, the molecular weight of a similar compound, 3-Furanmethanol, is 98.09993.Applications De Recherche Scientifique
Methanol as a Solvent and Reactant
Methanol is widely recognized for its utility as a basic raw material in chemical syntheses due to its polar nature, allowing it to act as a solvent for many inorganic salts and organic compounds. Its application extends to various chemical reactions, including methanolysis, where it participates as both a reactant and a solvent. Methanol's flammability and toxicity underscore the importance of safe handling practices in research and industrial settings (Offermanns et al., 2014).
Catalytic Activities Involving Nitrophenyl Compounds
Research involving dinuclear Zn(II) complexes has demonstrated their ability to promote cleavage and isomerization of alkyl phosphates, showing potential for applications in nucleic acid chemistry and enzymatic reaction modeling. Such studies provide insights into the reactivity and catalytic potential of nitrophenyl derivatives in complex organic transformations (Tsang et al., 2009).
Crystal Structure Analysis of Nitrophenyl Derivatives
The crystal structure analysis of nitrophenyl derivatives, such as diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate, reveals intricate details about molecular geometry and intermolecular interactions. These analyses are crucial for understanding the physical and chemical properties of nitrophenyl compounds, which can inform their applications in materials science and molecular engineering (Wang et al., 2014).
Proton Transfer Reactions in Methanol-Water Mixtures
The study of proton transfer reactions in methanol-water mixtures involving aliphatic amines and hydroxyamines elucidates the solvent effects on reaction kinetics and mechanisms. Such research is pertinent to understanding the role of solvents in modulating reaction pathways, with implications for synthetic chemistry and catalysis (Naidoo & Sankar, 2001).
Safety And Hazards
The safety and hazards information for “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s important to note that methanol is toxic and may cause blindness6.
Orientations Futures
The future directions for “[3-(Hydroxymethyl)-2-nitrophenyl]methanol” could not be found in the available resources. However, it’s worth noting that hydroxymethylation can enhance the drug’s interaction with the active site, and it can be employed as an intermediary in synthesizing other therapeutic agents5.
Propriétés
IUPAC Name |
[3-(hydroxymethyl)-2-nitrophenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c10-4-6-2-1-3-7(5-11)8(6)9(12)13/h1-3,10-11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYWBYBQPIOWIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)CO)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)-2-nitrophenyl]methanol | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylbenzo[cd]indole](/img/structure/B105486.png)
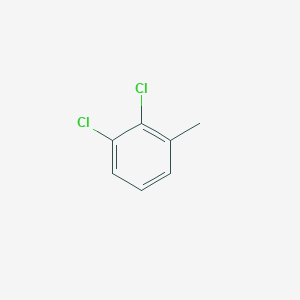
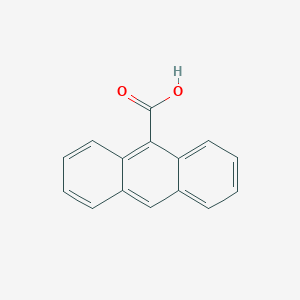
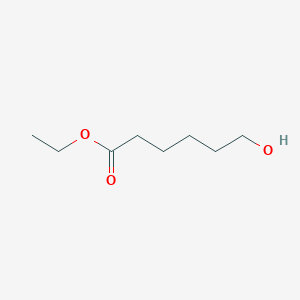
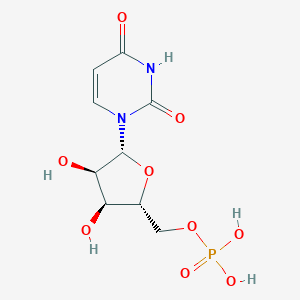
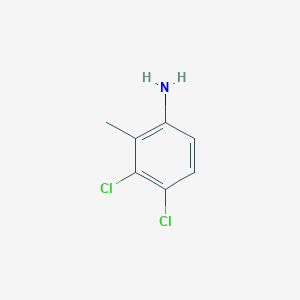
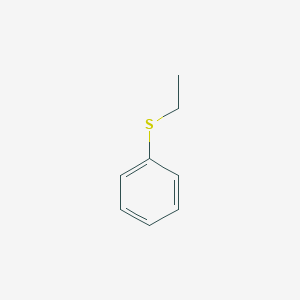
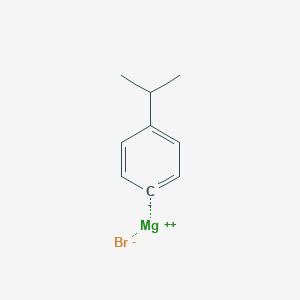
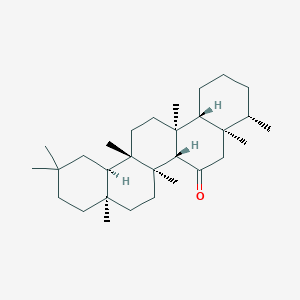
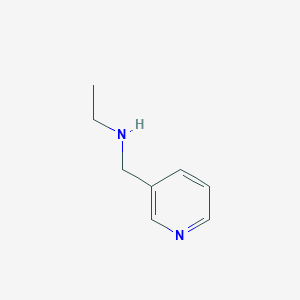
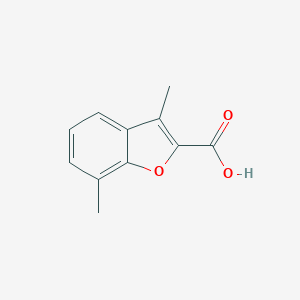
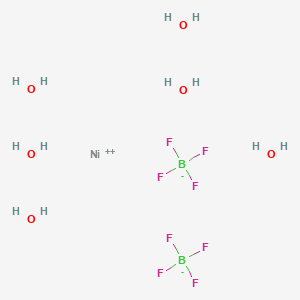
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
